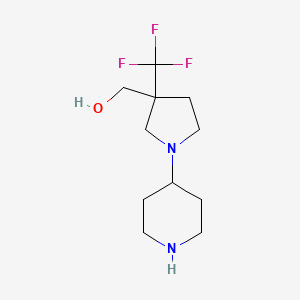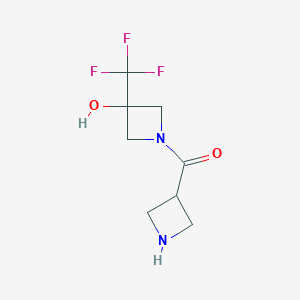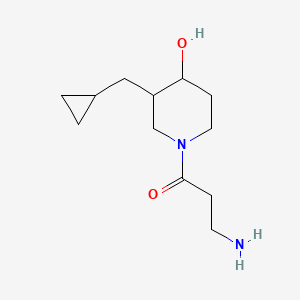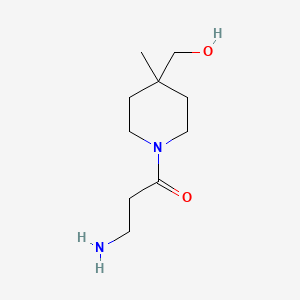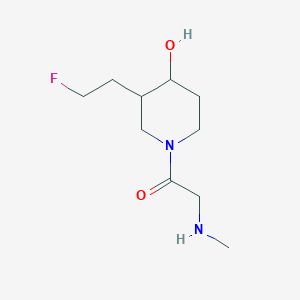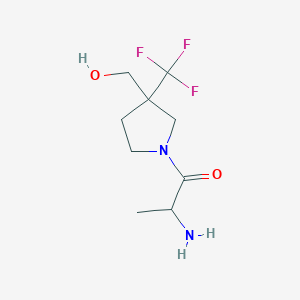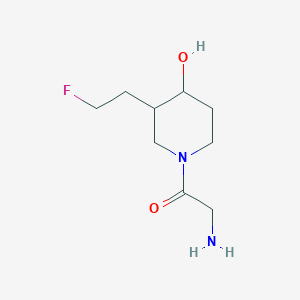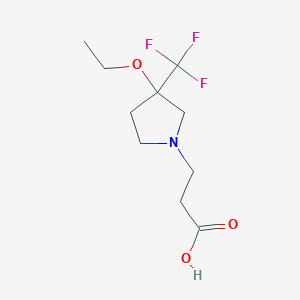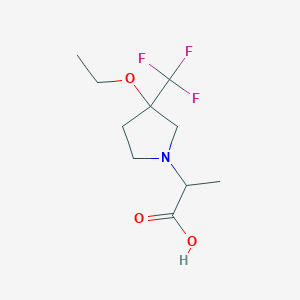
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one (CFMPO) is a novel fluorinated analog of the widely used piperidine-based anesthetic. Piperidines are a class of heterocyclic compounds that are used in a variety of applications, including as anesthetics, analgesics, and as a component of some drugs. CFMPO is a new member of the piperidine family that has been developed to improve the potency and safety of anesthetic agents. The aim of
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is not fully understood. It is believed to act as an agonist at certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the modulation of pain, memory, and learning. 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to have anti-inflammatory and anti-nociceptive effects. Additionally, 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been shown to have a mild sedative effect in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one in laboratory experiments. It is not widely available and is relatively expensive. Additionally, it is not approved for use in humans and is not recommended for use in laboratory animals.
Direcciones Futuras
The future of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one is promising. Further research is needed to better understand the mechanism of action and to determine the potential therapeutic applications of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one. Additionally, further research is needed to investigate the effects of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one on the pharmacokinetics and pharmacodynamics of drugs. Additionally, further research is needed to investigate the effects of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one on the structure and function of proteins. Finally, further research is needed to investigate the potential toxicological effects of 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been tested in a variety of scientific research applications. It has been used as a model compound to study the effects of fluorinated analogs on anesthetics. It has also been used to study the effects of fluorinated analogs on enzyme activity and receptor binding. Additionally, 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been used to study the effects of fluorinated analogs on the pharmacokinetics and pharmacodynamics of drugs. Finally, 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one has been used to study the effects of fluorinated analogs on the structure and function of proteins.
Propiedades
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-8(11)9(14)13-5-3-10(2,7-12)4-6-13/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDPNEUVKXYPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






